molecular formula C37H66O8 B1245738 Gigantecin

Gigantecin

Cat. No. B1245738
M. Wt: 638.9 g/mol
InChI Key: MJCVLDFXXAHQOH-FWWMILIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gigantecin is a natural product found in Goniothalamus giganteus and Annona coriacea with data available.

Scientific Research Applications

Scientific Research Applications of Gigantecin

Antimitotic and Cytotoxic Properties Gigantecin, an acetogenin isolated from Goniothalamus giganteus, exhibits significant cytotoxicity against human tumor cells. It also inhibits crown gall tumors on potato discs and is active in assays for detecting antimitotic agents (Alkofahi et al., 1990).

Synthesis Studies The enantioselective synthesis of gigantecin has been achieved, contributing to the understanding of its structure and potential for further application in cancer research. This synthesis helps in establishing key stereocenters crucial for its biological activity (Crimmins & She, 2004).

Inhibitory Effect on Tumor Cells Further studies on related acetogenins, such as those from Calotropis gigantea, show significant inhibition of tumor cells, suggesting a broader potential for these compounds in cancer therapy (Habib et al., 2010).

Biochemical Role of Acetogenins Acetogenins like gigantecin play a role in blocking mitochondrial respiration by inhibiting specific enzymes, explaining their cytotoxic and pesticidal activities. This biochemical understanding aids in developing therapeutic and agricultural applications (Gupta et al., 2011).

properties

Product Name

Gigantecin

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

(2S)-4-[(2R)-7-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-12-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32-,33+,34-,35+,36+/m0/s1

InChI Key

MJCVLDFXXAHQOH-FWWMILIYSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H]([C@@H]2CC[C@H](O2)CCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O

synonyms

gigantecin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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